molecular formula C9H9NO4S B5798107 Benzene, 1-nitro-4-(2-propenylsulfonyl)- CAS No. 3729-43-9

Benzene, 1-nitro-4-(2-propenylsulfonyl)-

Cat. No.: B5798107
CAS No.: 3729-43-9
M. Wt: 227.24 g/mol
InChI Key: ZPAQSZIDGBNTNX-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(2-propenylsulfonyl)-: is an organic compound characterized by a benzene ring substituted with a nitro group at the 1-position and a propenylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(2-propenylsulfonyl)- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene to introduce the nitro group, followed by sulfonation to add the propenylsulfonyl group. The nitration process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile . The sulfonation step can be achieved using propenylsulfonyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-4-(2-propenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: Benzene, 1-nitro-4-(2-propenylsulfonyl)- is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction products of the nitro group can lead to the formation of amines, which are common pharmacophores in medicinal chemistry .

Industry: In the industrial sector, Benzene, 1-nitro-4-(2-propenylsulfonyl)- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(2-propenylsulfonyl)- involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • Benzene, 1-nitro-4-(2-propenyl)-
  • Benzene, 1-nitro-4-(2-sulfonyl)-
  • Benzene, 1-nitro-4-(2-allylsulfonyl)-

Uniqueness: Benzene, 1-nitro-4-(2-propenylsulfonyl)- is unique due to the presence of both nitro and propenylsulfonyl groups on the benzene ring.

Properties

IUPAC Name

1-nitro-4-prop-2-enylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQSZIDGBNTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358445
Record name Benzene, 1-nitro-4-(2-propenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3729-43-9
Record name Benzene, 1-nitro-4-(2-propenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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